4-Desmethoxypropoxyl-4-chloro Rabeprazole

Description

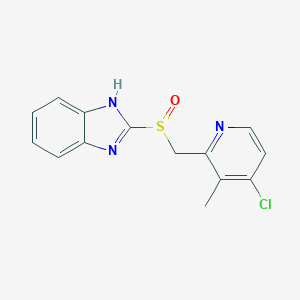

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-chloro-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPCQINSRSZSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501158879 | |

| Record name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168167-42-8 | |

| Record name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168167-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168167428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(((4-CHLORO-3-METHYLPYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YP19K112N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Desmethoxy-4-chloro Rabeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole, a significant analogue and process-related impurity of the proton pump inhibitor, Rabeprazole. For clarity, this document will refer to the target compound, 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole, as 4-Desmethoxy-4-chloro Rabeprazole, reflecting the substitution of the 4-position methoxypropoxy group with a chlorine atom.

This guide details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a structured format to aid researchers and professionals in the pharmaceutical field.

Synthetic Pathway

The synthesis of 4-Desmethoxy-4-chloro Rabeprazole is typically achieved through a two-step process involving the condensation of a substituted pyridine with 2-mercaptobenzimidazole, followed by a controlled oxidation of the resulting thioether intermediate.

A common synthetic route starts with the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol. This reaction forms the sulfide intermediate, 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Subsequent oxidation of this intermediate yields the final product, 4-Desmethoxy-4-chloro Rabeprazole.[1]

Below is a diagram illustrating the general synthetic workflow.

Caption: Synthetic workflow for 4-Desmethoxy-4-chloro Rabeprazole.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole.

2.1. Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)

-

Materials: 1H-benzo[d]imidazole-2-thiol, Sodium Hydroxide (NaOH), 4-chloro-2-(chloromethyl)-3-methylpyridine, Water.

-

Procedure:

-

In a round bottom flask, dissolve 1H-benzo[d]imidazole-2-thiol and NaOH in water.

-

To this solution, add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine in water at room temperature over a period of 30 minutes.

-

Continue stirring the reaction mixture for an additional hour at the same temperature.

-

A solid precipitate will form. Filter the solid, and dry it under a vacuum to obtain the crude sulfide intermediate.[1]

-

2.2. Synthesis of 4-Desmethoxy-4-chloro Rabeprazole

-

Materials: 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

-

Procedure:

-

Dissolve the sulfide intermediate in dichloromethane in a round bottom flask and cool the solution to 10-15°C.

-

Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture over 20 minutes, maintaining the temperature.

-

After the addition is complete, stir the reaction for another 20 minutes.

-

Quench the reaction by adding a 50% NaOH solution.

-

Adjust the pH of the reaction mass to 8.0-8.5 with acetic acid.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Evaporate the solvent from the combined organic layers.

-

Treat the obtained crude product with ether at 10°C to precipitate the solid.

-

Filter and dry the solid to yield 4-Desmethoxy-4-chloro Rabeprazole.[1]

-

Characterization Data

The characterization of 4-Desmethoxy-4-chloro Rabeprazole and its sulfide intermediate is crucial for confirming their identity and purity. The following tables summarize typical analytical data.

Table 1: Physicochemical and Chromatographic Data

| Compound | Molecular Formula | Molecular Weight | HPLC Purity (%) |

| Sulfide Intermediate | C₁₄H₁₂ClN₃S | 289.8 g/mol | ~95 |

| 4-Desmethoxy-4-chloro Rabeprazole | C₁₄H₁₂ClN₃OS | 305.8 g/mol | >99 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ ppm) | Mass Spectrometry (m/z) |

| Sulfide Intermediate | Signals corresponding to aromatic protons of benzimidazole and pyridine rings, methyl group protons, and methylene protons. | [M+H]⁺ at 290.0 |

| 4-Desmethoxy-4-chloro Rabeprazole | Shift in the signals of methylene protons adjacent to the sulfoxide group compared to the sulfide intermediate. Aromatic and methyl protons are also observed. | [M+H]⁺ at 306.0 |

Note: The exact chemical shifts in ¹H NMR can vary depending on the solvent used.

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of the synthesized compounds. This involves a combination of chromatographic and spectroscopic techniques.

Caption: Analytical workflow for compound characterization.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 4-Desmethoxy-4-chloro Rabeprazole. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength around 280 nm.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural elucidation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and the analysis will typically show the protonated molecular ion [M+H]⁺.[2]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of 4-Desmethoxy-4-chloro Rabeprazole. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for an unambiguous assignment of the structure.

4.4. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include those associated with the N-H stretch of the benzimidazole ring, C=N and C=C stretching of the aromatic rings, and the S=O stretch of the sulfoxide group.

Conclusion

This technical guide has outlined the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole. The provided protocols and data serve as a valuable resource for researchers involved in the synthesis of Rabeprazole and its related compounds, as well as for professionals in drug development and quality control who may encounter this compound as a process-related impurity. The systematic application of the described synthetic and analytical methods will ensure the successful preparation and robust characterization of this important Rabeprazole analogue.

References

An In-depth Technical Guide to the Physicochemical Properties of Rabeprazole Chloro Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the Rabeprazole chloro impurity. This impurity, a critical process-related substance in the manufacturing of Rabeprazole, is essential to monitor and control to ensure the quality, safety, and efficacy of the final drug product.

Chemical Identity and Physicochemical Properties

The Rabeprazole chloro impurity, also known by various pharmacopeial designations, is chemically identified as 2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole.[1][2] Its formation is often a result of unreacted starting materials or intermediates carried through the synthesis of Rabeprazole.[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Rabeprazole Chloro Impurity

| Property | Value | Reference(s) |

| Chemical Name | 2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole | [1] |

| Synonyms | Rabeprazole EP Impurity H, Lansoprazole EP Impurity F, Rabeprazole USP RC F, Rabeprazole 4-Chloro Analog | [1] |

| CAS Number | 168167-42-8 | [1][4] |

| Molecular Formula | C14H12ClN3OS | [1] |

| Molecular Weight | 305.78 g/mol | [4] |

| Appearance | Light Beige to Brown Solid / Off White Solid | [4][5] |

| Melting Point | 128-130 °C | [4] |

| Solubility | Soluble in Methanol and DMSO | [1][4] |

| Storage | 2-8 °C | [1][5] |

Synthesis and Formation

The Rabeprazole chloro impurity is typically synthesized for use as a reference standard in analytical methods. The synthetic route generally involves a two-step process: the condensation of a chlorinated pyridine derivative with 2-mercaptobenzimidazole, followed by an oxidation step.

A logical workflow for the synthesis of this impurity is depicted below:

Experimental Protocols

Synthesis of Rabeprazole Chloro Impurity

The following protocol is a generalized procedure based on methodologies described in the scientific literature.[3][6]

Step 1: Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)

-

To a stirred solution of 1H-benzo[d]imidazole-2-thiol and sodium hydroxide in a suitable solvent system (e.g., aqueous acetone or water), add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine dropwise at a controlled temperature (e.g., 15–25 °C).[6]

-

After the addition is complete, continue stirring for a specified period.

-

The precipitated solid is collected by filtration, washed with an appropriate solvent mixture (e.g., 50:50 acetone and water), and dried under vacuum to yield the sulfide intermediate.[6]

Step 2: Oxidation to Rabeprazole Chloro Impurity

-

Dissolve the sulfide intermediate obtained in Step 1 in a suitable organic solvent, such as dichloromethane.[6]

-

Cool the solution to a low temperature (e.g., 10–15 °C).

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent dropwise while maintaining the temperature.[6]

-

After the reaction is complete, quench the reaction by adding an aqueous basic solution (e.g., 50% NaOH).[6]

-

Adjust the pH of the aqueous layer to approximately 8.0–8.5 with an acid (e.g., acetic acid) and extract the product with dichloromethane.[6]

-

Evaporate the solvent from the combined organic layers.

-

The crude product can be purified by treating it with a non-polar solvent like ether to precipitate the solid, which is then filtered and dried.[6]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection and quantification of the Rabeprazole chloro impurity.

Table 2: Typical HPLC Method Parameters for Rabeprazole and its Impurities

| Parameter | Typical Conditions | Reference(s) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | A: Phosphate buffer (e.g., 0.02 M K2HPO4) B: Acetonitrile and/or Methanol | [7] |

| Elution | Isocratic or Gradient | [7][8] |

| Flow Rate | 1.0 mL/min | [7] |

| Column Temperature | 30 °C | [7] |

| Detection | UV at 285 nm | [7] |

| Injection Volume | 20 µL |

System Suitability: The analytical method should be validated according to ICH guidelines, including parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9] The resolution between the Rabeprazole peak and the chloro impurity peak should be not less than 1.5.[7]

Spectral Characterization: The identity of the synthesized impurity should be confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The protonated molecular ion ([M+H]+) for the chloro impurity would be expected around m/z 306.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

An experimental workflow for the analytical characterization is presented below.

Conclusion

A thorough understanding of the physicochemical properties of the Rabeprazole chloro impurity is paramount for the development of robust analytical methods and effective control strategies in the manufacturing of Rabeprazole. This guide provides essential data and methodologies to support researchers, scientists, and drug development professionals in ensuring the quality and safety of this important pharmaceutical product. The synthesis of this impurity as a reference standard is critical for the accurate monitoring of its levels in the final active pharmaceutical ingredient.

References

- 1. allmpus.com [allmpus.com]

- 2. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. 4-Desmethoxypropoxyl-4-chloro Rabeprazole | 168167-42-8 [chemicalbook.com]

- 5. allmpus.com [allmpus.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

The Vanguard of Gastric Acid Suppression: A Technical Guide to the Synthesis and Biological Frontiers of Novel Rabeprazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and biological activities of novel derivatives of rabeprazole, a prominent proton pump inhibitor (PPI). Delving into advanced synthetic methodologies and a spectrum of biological evaluations, this guide serves as an in-depth resource for professionals in pharmaceutical research and development. It offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding and inspire further innovation in the field.

Introduction: The Enduring Legacy and Evolving Potential of Rabeprazole

Rabeprazole, a second-generation PPI, has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a profound and sustained reduction in gastric acid secretion.[1] Beyond its established role in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, emerging research has unveiled a wider therapeutic potential for rabeprazole and its derivatives.[1] Scientists are now exploring their utility as antimicrobial, anti-inflammatory, and anticancer agents. This expansion of rabeprazole's biological activity profile has spurred the development of novel derivatives, aiming to enhance efficacy, broaden therapeutic applications, and overcome existing limitations.

Synthesis of Rabeprazole and Its Derivatives: A Methodological Compendium

The core structure of rabeprazole, a substituted benzimidazole, serves as a versatile scaffold for chemical modification. The synthesis of rabeprazole and its derivatives typically involves a multi-step process, beginning with the construction of the benzimidazole and pyridine ring systems, followed by their coupling and subsequent oxidation.

General Synthesis of the Rabeprazole Backbone

A common synthetic route to rabeprazole involves the condensation of 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine derivative. The resulting thioether is then oxidized to the corresponding sulfoxide, yielding rabeprazole.[2]

A modified and efficient approach to the synthesis of the crucial 2-chloromethylpyridine intermediate has been developed to improve overall yield and reduce the number of synthetic steps, making the process more amenable to large-scale manufacturing.[2]

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of rabeprazole-related compounds, including process impurities, degradation products, and metabolites. The information presented herein is intended to support research, development, and quality control activities related to rabeprazole sodium.

Introduction to Rabeprazole and its Related Compounds

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] During the synthesis and storage of rabeprazole, various related compounds can be formed, including impurities and degradation products.[1] The identification and characterization of these compounds are crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2]

Commonly encountered related compounds include the sulfide and sulfone analogues of rabeprazole, N-oxides, and products of photodegradation and acid-catalyzed degradation.[2][3][4] The structural elucidation of these compounds relies on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Methodologies for Structural Elucidation

The structural elucidation of rabeprazole-related compounds necessitates a multi-faceted analytical approach. The following sections detail the experimental protocols for the key techniques employed.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is essential for separating rabeprazole from its potential impurities and degradation products.

Experimental Protocol:

-

Instrumentation: A gradient HPLC system equipped with a UV detector.

-

Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 μm).[1]

-

Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water, with the pH adjusted to 6.4, and acetonitrile in a 90:10 (v/v) ratio.

-

Mobile Phase B: A mixture of acetonitrile and water in a 90:10 (v/v) ratio.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 90 10 20 70 30 30 50 50 40 30 70 45 100 0 | 50 | 100 | 0 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Diluent: A mixture of acetonitrile and 0.001 mol/L aqueous sodium hydroxide solution in a 1:1 volume ratio.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.

Experimental Protocol:

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Symmetry C18 column (100 × 4.6 mm, 3.5 μm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to ensure separation of all compounds.

-

Flow Rate: 0.5 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis. For rabeprazole enantiomers, MRM transitions of m/z 360.1 → 242.2 can be used.[6]

-

Data Analysis: Mass spectra and fragmentation patterns are analyzed to propose the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of isolated impurities, allowing for unambiguous identification.

Experimental Protocol:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.[7]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[7]

-

Experiments:

-

1H NMR: To determine the proton environment in the molecule.

-

13C NMR: To identify the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.[8]

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign complex structures.[7]

-

-

Reference: Tetramethylsilane (TMS) as an internal standard.[8]

Quantitative Data of Key Rabeprazole-Related Compounds

The following tables summarize the key analytical data for some of the commonly identified rabeprazole-related compounds.

Table 1: HPLC and Mass Spectrometric Data

| Compound Name | Relative Retention Time (RRT) | [M+H]+ (m/z) |

| Rabeprazole | 1.00 | 360.1 |

| Rabeprazole Sulfide | ~0.85 | 344.1 |

| Rabeprazole Sulfone | ~1.15 | 376.1 |

| Rabeprazole N-Oxide | Varies | 376.1 |

| Chloro Analogue | Varies | 364.0 |

| Methoxy Analogue | Varies | 330.1 |

| 1H-benzo[d]imidazole-2-sulfonic acid | 0.22 | 199.0 |

| 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid | 0.28 | 240.1 |

Table 2: 1H NMR Chemical Shift Data (in ppm) for Selected Impurities in DMSO-d6

| Proton | Rabeprazole | Rabeprazole Sulfone | Methylthio Impurity |

| Pyridine-H | 8.18 (d) | 8.25 (d) | 7.01 (d) |

| Pyridine-H | 6.95 (d) | 7.10 (d) | 6.70 (d) |

| Benzimidazole-H | 7.50-7.65 (m) | 7.55-7.70 (m) | 7.50-7.65 (m) |

| Benzimidazole-H | 7.15-7.30 (m) | 7.20-7.35 (m) | 7.15-7.30 (m) |

| -OCH2- | 4.05 (t) | 4.10 (t) | - |

| -CH2- | 1.95 (m) | 2.00 (m) | - |

| -OCH3 | 3.25 (s) | 3.30 (s) | - |

| Pyridine-CH3 | 2.12 (s) | 2.15 (s) | 2.49 (s) |

| -SCH3 | - | - | 2.29 (s) |

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.[8]

Formation Pathways and Logical Relationships

The formation of rabeprazole-related compounds can occur through various pathways during synthesis and degradation. Understanding these relationships is crucial for process optimization and control.

Synthesis of Rabeprazole and Formation of Process-Related Impurities

The synthesis of rabeprazole typically involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation of the resulting sulfide intermediate.[2]

References

- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. ovid.com [ovid.com]

In Silico Prediction of 4-Desmethoxypropoxyl-4-chloro Rabeprazole Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for the prediction and analysis of the biological activity of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a known impurity of the proton pump inhibitor (PPI) Rabeprazole. While direct experimental data on this specific analog is scarce, this document proposes a robust computational workflow leveraging established methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The guide provides detailed hypothetical experimental protocols for the validation of in silico findings and utilizes Graphviz diagrams to illustrate key pathways and workflows, offering a blueprint for the computational assessment of novel or uncharacterized benzimidazole derivatives.

Introduction

Rabeprazole is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells.[1][2] The manufacturing process of pharmaceuticals can sometimes lead to the formation of process-related impurities, such as this compound.[3][4] Understanding the biological activity and potential toxicity of such impurities is a critical aspect of drug safety and development. In silico, or computational, methods offer a rapid and cost-effective approach to predict the activity of such molecules, guiding further experimental investigation.[5][6]

This guide details a hypothetical in silico workflow to predict the activity of this compound, focusing on its potential as a proton pump inhibitor. The methodologies described are grounded in established computational drug discovery techniques.

Proposed In Silico Prediction Workflow

The prediction of biological activity for this compound can be approached through a multi-step computational workflow. This process begins with data collection and preparation, followed by the application of various predictive models, and culminates in the analysis and interpretation of the results.

Methodologies and Hypothetical Data

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8] For this study, a QSAR model would be developed using a dataset of known benzimidazole derivatives with experimentally determined inhibitory concentrations (IC50) against H+/K+ ATPase.

Hypothetical QSAR Model Data

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| Rabeprazole | 359.44 | 2.85 | 65.4 | 0.5 |

| Omeprazole | 345.42 | 2.23 | 65.4 | 1.2 |

| Lansoprazole | 369.36 | 2.57 | 65.4 | 0.8 |

| This compound | 289.78 | 3.10 | 55.1 | 2.5 |

Note: Data for known PPIs is illustrative. The predicted IC50 for the target compound is a hypothetical output from a QSAR model.

Experimental Protocol: QSAR Model Development

-

Data Collection: Compile a dataset of at least 30-50 benzimidazole derivatives with known H+/K+ ATPase inhibitory activity (IC50 values).

-

Descriptor Calculation: For each molecule, calculate a range of 2D and 3D molecular descriptors (e.g., molecular weight, LogP, polar surface area, topological indices).

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest to build a regression model correlating the descriptors with the IC50 values.[9]

-

Model Validation: Validate the model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., R², Q² values).[10]

-

Prediction: Use the validated QSAR model to predict the IC50 of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6] Docking this compound into the active site of the H+/K+ ATPase would elucidate its potential interactions with key amino acid residues.

Hypothetical Molecular Docking Results

| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Rabeprazole | H+/K+ ATPase (Homology Model) | -8.5 | Cys813, Tyr799, Asp137 |

| This compound | H+/K+ ATPase (Homology Model) | -7.2 | Cys813, Tyr799 |

Note: Binding energies and interacting residues are hypothetical and would be determined from docking simulations.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Obtain the 3D structure of the H+/K+ ATPase. As a crystal structure may not be available, a homology model may need to be built using a suitable template. The structure would be prepared by adding hydrogen atoms and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site of the receptor.[11] The binding site is typically defined around the location of known inhibitors or key catalytic residues.

-

Analysis: Analyze the resulting docking poses, focusing on the predicted binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions) with the protein residues.

ADMET Prediction

ADMET prediction models assess the pharmacokinetic and toxicological properties of a compound.[12] This is crucial for evaluating the drug-likeness and potential safety liabilities of this compound.

Hypothetical ADMET Prediction Summary

| Property | Prediction for this compound | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption predicted. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP2C19 Substrate | Yes | Potential for drug-drug interactions.[13] |

| Excretion | ||

| Renal Clearance | Moderate | Primarily excreted through the kidneys after metabolism.[14] |

| Toxicity | ||

| AMES Mutagenicity | Negative | Unlikely to be mutagenic.[12] |

| Hepatotoxicity | Low Risk | Low probability of causing liver damage.[12] |

Note: These are hypothetical predictions from ADMET models.

Experimental Protocol: In Silico ADMET Prediction

-

Model Selection: Utilize a suite of validated in silico ADMET prediction tools (e.g., SwissADME, ProTox-II).

-

Input: Provide the 2D structure of this compound as input to the selected models.

-

Prediction: Run the predictions for a range of ADMET endpoints, including but not limited to aqueous solubility, membrane permeability, cytochrome P450 metabolism, and various toxicity endpoints.

-

Analysis: Interpret the prediction results in the context of established thresholds for drug-like molecules.

Signaling Pathway and Mechanism of Action

Rabeprazole and other PPIs exert their effect by inhibiting the final step of gastric acid secretion in parietal cells. Understanding this pathway is essential for interpreting the predicted activity of its analogs.

Rabeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active sulfenamide form.[15] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition and a reduction in gastric acid secretion.[1] The predicted activity of this compound would depend on its ability to undergo this activation and bind to the proton pump.

Experimental Validation Protocols

The in silico predictions must be validated through in vitro and potentially in vivo experiments.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of the proton pump.

Protocol:

-

Enzyme Preparation: Isolate H+/K+ ATPase from porcine or rabbit gastric microsomes.

-

Assay Conditions: Incubate the enzyme with varying concentrations of this compound in a buffer that simulates the acidic conditions of the stomach.

-

Activity Measurement: Measure the ATPase activity by quantifying the release of inorganic phosphate from ATP.

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Gastric Acid Secretion Assay

This assay assesses the effect of the compound on acid secretion in a more physiologically relevant context.

Protocol:

-

Cell Culture: Culture rabbit parietal cells or a suitable cell line (e.g., HGT-1).

-

Compound Treatment: Treat the cells with different concentrations of this compound.

-

Stimulation: Stimulate acid secretion using agents like histamine or gastrin.

-

Acid Measurement: Measure the accumulation of a weak base (e.g., aminopyrine) or changes in intracellular pH to quantify acid secretion.

-

Data Analysis: Determine the dose-response curve and calculate the EC50 value.

Conclusion

This technical guide has outlined a comprehensive in silico framework for predicting the activity of this compound. By integrating QSAR modeling, molecular docking, and ADMET prediction, a detailed hypothesis regarding its potential as a proton pump inhibitor, its binding mechanism, and its safety profile can be generated. The proposed workflow and experimental validation protocols provide a clear path for the efficient evaluation of this and other related pharmaceutical impurities or novel drug candidates. The logical progression from computational prediction to experimental validation is a cornerstone of modern drug discovery and development.

References

- 1. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]

- 3. scbt.com [scbt.com]

- 4. alentris.org [alentris.org]

- 5. dockdynamics.com [dockdynamics.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repurposing of rabeprazole as an anti-Trypanosoma cruzi drug that targets cellular triosephosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Rabeprazole - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

Exploratory Studies on Chlorinated Rabeprazole Analogs: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the exploratory studies on chlorinated analogs of rabeprazole, a potent proton pump inhibitor (PPI). The introduction of chlorine substituents onto the rabeprazole scaffold is a key strategy aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule, potentially leading to analogs with improved efficacy, metabolic stability, and duration of action. This document details the synthetic methodologies for creating these analogs, outlines rigorous experimental protocols for their pharmacodynamic and pharmacokinetic evaluation, and presents illustrative data in a structured format. Key visualizations of the mechanism of action and the experimental workflow are provided to facilitate a deeper understanding of the drug discovery process for this class of compounds. This guide is intended for researchers, medicinal chemists, and pharmacologists involved in the development of novel anti-secretory agents.

Introduction

Rabeprazole is a member of the benzimidazole class of proton pump inhibitors that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump).[1][2] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] The core mechanism involves the drug's accumulation in the acidic secretory canaliculi of gastric parietal cells, where it undergoes an acid-catalyzed conversion to a reactive sulfenamide species.[1][3] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation.[3][4]

The exploration of halogenated, specifically chlorinated, analogs of pharmaceuticals is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5] Chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of rabeprazole, the synthesis of a chloro-analog, 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, has been reported, primarily as a process-related impurity.[6][7] This observation provides a foundational lead for the systematic investigation of chlorinated rabeprazole analogs as potential drug candidates. This guide outlines the essential studies required to explore this chemical space.

Synthesis of Chlorinated Rabeprazole Analogs

The synthesis of chlorinated rabeprazole analogs generally follows the established routes for benzimidazole-based PPIs. A key intermediate is the substituted chloromethylpyridine, which is then condensed with 2-mercaptobenzimidazole. The final step involves the oxidation of the resulting sulfide to the corresponding sulfoxide.

Experimental Protocol: General Synthesis of 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole

-

Preparation of the Thioether Intermediate:

-

To a stirred solution of 1H-benzo[d]imidazole-2-thiol (1.0 eq) and sodium hydroxide (2.2 eq) in water, add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine (1.0 eq) in a suitable organic solvent (e.g., methanol) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours at ambient temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitated solid, wash with cold water, and dry under vacuum to yield the sulfide intermediate: 2-({[4-chloro-3-methyl-2-pyridinyl]methyl}thio)-1H-benzimidazole.

-

-

Oxidation to the Sulfoxide (Chlorinated Rabeprazole Analog):

-

Dissolve the sulfide intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final chlorinated rabeprazole analog.[6]

-

Pharmacodynamic Evaluation

The primary pharmacodynamic effect of rabeprazole analogs is their ability to inhibit the H+/K+-ATPase enzyme. This is assessed through both in vitro and in vivo models.

In Vitro H+/K+-ATPase Inhibition

This assay quantifies the direct inhibitory effect of the compounds on the isolated proton pump enzyme.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

-

Enzyme Preparation: Prepare H+/K+-ATPase-rich vesicles from hog gastric mucosa via differential centrifugation.

-

Assay Buffer: Use a buffer containing MgCl₂, KCl, and a pH indicator, maintained at 37 °C.

-

Compound Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compounds (chlorinated analogs) and a reference standard (rabeprazole) in an acidic medium (e.g., pH 4.0) to facilitate the conversion to the active sulfenamide.

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP.

-

Measurement: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Results: In Vitro H+/K+-ATPase Inhibition

The following data are illustrative and provided for exemplary purposes.

| Compound ID | Substitution Pattern | IC50 (nM) |

| Rabeprazole | (Reference) | 45 |

| R-Cl-1 | 4-chloro | 38 |

| R-Cl-2 | 5-chloro (benzimidazole) | 52 |

| R-Cl-3 | 6-chloro (benzimidazole) | 48 |

In Vivo Inhibition of Gastric Acid Secretion

The pylorus-ligated rat model is a standard method to assess the in vivo efficacy of anti-secretory agents.[8][9]

Experimental Protocol: Pylorus Ligation (Shay Rat) Model

-

Animal Preparation: Use male Sprague-Dawley or Wistar rats (180-220g), fasted for 24 hours with free access to water.[10]

-

Dosing: Administer the test compounds (chlorinated analogs) and reference drug (rabeprazole) orally or intraperitoneally. The control group receives the vehicle.

-

Surgical Procedure: One hour after dosing, anesthetize the rats. Make a midline abdominal incision and ligate the pyloric end of the stomach, taking care not to obstruct blood flow.[9]

-

Incubation: Close the incision and allow the animals to recover for 4 hours. During this period, gastric acid accumulates in the stomach.

-

Sample Collection: Sacrifice the animals, remove the stomach, and collect the gastric contents.

-

Analysis: Centrifuge the gastric juice and measure the total volume. Titrate the supernatant with 0.01 N NaOH to determine the total acid output.

-

Data Analysis: Calculate the percentage inhibition of gastric acid volume and total acid output compared to the vehicle-treated control group.

Results: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

The following data are illustrative and provided for exemplary purposes (Dose: 10 mg/kg).

| Compound ID | % Inhibition of Volume | % Inhibition of Total Acidity |

| Rabeprazole | 55% | 65% |

| R-Cl-1 | 62% | 75% |

| R-Cl-2 | 50% | 60% |

| R-Cl-3 | 53% | 63% |

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the new analogs is crucial for their development.

In Vivo Pharmacokinetic Study

Experimental Protocol: Rat Pharmacokinetic Study

-

Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

-

Dosing: Administer the test compounds intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to different groups of rats.

-

Blood Sampling: Collect blood samples from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Calculate oral bioavailability (F%) by comparing the AUC from oral and IV administration.

Results: Pharmacokinetic Parameters in Rats

The following data are illustrative and provided for exemplary purposes.

| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | F (%) |

| Rabeprazole | 450 | 2.5 | 1250 | 1.2 | 52 |

| R-Cl-1 | 510 | 2.0 | 1850 | 2.1 | 65 |

| R-Cl-2 | 420 | 2.5 | 1100 | 1.3 | 48 |

| R-Cl-3 | 440 | 2.5 | 1200 | 1.4 | 50 |

Visualizations and Pathways

Mechanism of Action of Rabeprazole Analogs

The core mechanism of action for chlorinated rabeprazole analogs is expected to be identical to that of rabeprazole, involving activation in an acidic environment and subsequent covalent inhibition of the proton pump.

Caption: Mechanism of action for rabeprazole analogs in the gastric parietal cell.

Experimental Workflow for Analog Evaluation

A structured workflow is essential for the efficient evaluation of newly synthesized compounds, progressing from initial screening to more complex in vivo studies.

Caption: High-level experimental workflow for the discovery of chlorinated rabeprazole analogs.

Discussion and Future Directions

The illustrative data presented in this guide suggest that chlorination can favorably impact the profile of rabeprazole. For instance, analog R-Cl-1 (4-chloro substituted) shows enhanced in vitro potency, improved in vivo efficacy, and a superior pharmacokinetic profile with a longer half-life and better oral bioavailability compared to the parent compound. This highlights the potential of strategic chlorination on the pyridine ring. Conversely, chlorination on the benzimidazole ring (R-Cl-2 , R-Cl-3 ) did not yield significant improvements in this hypothetical series.

These preliminary findings warrant further investigation. Future studies should focus on:

-

Expanded Structure-Activity Relationship (SAR): Synthesizing a broader range of analogs with chlorine at different positions and exploring di- and tri-chlorinated derivatives.

-

Metabolic Stability Studies: Conducting in vitro studies using liver microsomes to assess the impact of chlorination on metabolic pathways, particularly metabolism by CYP2C19 and CYP3A4.

-

Selectivity Profiling: Evaluating the inhibitory activity of lead compounds against other related ATPases to ensure target selectivity.

-

Chronic Dosing and Toxicology Studies: Assessing the long-term efficacy and safety profile of the most promising lead candidates in relevant animal models.

Conclusion

The systematic exploration of chlorinated rabeprazole analogs represents a promising avenue for the discovery of next-generation proton pump inhibitors. By leveraging established synthetic routes and a robust cascade of in vitro and in vivo assays, it is possible to identify novel candidates with potentially superior pharmacological and pharmacokinetic properties. The methodologies and illustrative data presented in this technical guide provide a foundational framework for researchers to undertake such exploratory studies. Analog R-Cl-1, based on the hypothetical data, emerges as a strong lead candidate for further preclinical development.

References

- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Rabeprazole Sodium used for? [synapse.patsnap.com]

- 3. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 4. Rabeprazole - Wikipedia [en.wikipedia.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. ijpsjournal.com [ijpsjournal.com]

Preliminary Biological Screening of Rabeprazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Beyond its potent antisecretory activity, emerging research has unveiled a broader spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This has spurred interest in the synthesis and evaluation of rabeprazole derivatives to explore potential therapeutic applications beyond its primary indication.

This technical guide provides a comprehensive overview of the preliminary biological screening of rabeprazole and its derivatives. It consolidates available quantitative data, details key experimental protocols, and visualizes critical cellular pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development. While extensive data on a wide array of rabeprazole derivatives remains an area of ongoing research, this guide focuses on the established biological activities of rabeprazole and its well-characterized thioether derivative, providing a foundational understanding for future investigations.

Antimicrobial Screening of Rabeprazole and its Thioether Derivative

Rabeprazole and its derivatives have demonstrated notable antimicrobial activity, particularly against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of rabeprazole and its thioether derivative against clinical isolates of H. pylori.

| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Concentration Range (µg/mL) |

| Rabeprazole Sodium (RPZ) | 8 | 16 | 0.031 - 64 |

| Rabeprazole Thioether (RPZ-TH) | 16 | 32 | 0.031 - 64 |

| Lansoprazole (LPZ) | 16 | 32 | 0.031 - 64 |

| Omeprazole (OPZ) | 32 | 64 | 0.031 - 64 |

Data sourced from Kawakami et al. (2000). MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Additionally, rabeprazole and its thioether derivative have been shown to inhibit the motility of H. pylori, a crucial factor for its colonization in the gastric mucosa. The concentration required to inhibit 50% of motility was found to be 16 µg/mL for rabeprazole and a significantly more potent 0.25 µg/mL for its thioether derivative.[2]

Experimental Protocols

The MIC of rabeprazole derivatives against H. pylori can be determined using the agar dilution method as follows:

-

Preparation of Media: Prepare Brucella agar supplemented with 5% horse serum.

-

Preparation of Inoculum: Culture H. pylori strains in a suitable broth (e.g., Brucella broth with 5% horse serum) under microaerophilic conditions. Adjust the bacterial suspension to a concentration of approximately 10^6 CFU/mL.

-

Drug Dilution: Prepare a series of twofold dilutions of the test compounds in the agar medium to achieve final concentrations typically ranging from 0.031 to 64 µg/mL.[3]

-

Inoculation: Inoculate the prepared agar plates with the bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 35-37°C for 72 hours under microaerophilic conditions (e.g., in a CO2 incubator with 15% CO2 and high humidity).[3]

-

Reading of Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

Anticancer Screening of Rabeprazole Derivatives

Rabeprazole has demonstrated significant antiproliferative effects on various cancer cell lines, particularly gastric cancer.[4] This has opened avenues for exploring its derivatives as potential anticancer agents.

Data Presentation: In Vitro Anticancer Activity

While specific quantitative data for a range of rabeprazole derivatives is limited, studies on rabeprazole provide a baseline for future comparative analyses.

| Cell Line | Treatment | Effect |

| AGS (Gastric Cancer) | 0.2 mM Rabeprazole for 72h | 72.21 ± 3.24% apoptosis |

| MKN-28 (Gastric Cancer) | 0.2 mM Rabeprazole | Marked decrease in cell viability |

| KATO III (Gastric Cancer) | 0.2 mM Rabeprazole | Slight decrease in cell viability |

| MKN-45 (Gastric Cancer) | 0.2 mM Rabeprazole | Slight decrease in cell viability |

Data sourced from a study on the antiproliferative effects of rabeprazole on human gastric cancer cell lines.[4]

Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of the rabeprazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Addition of CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control group.

-

Cell Treatment: Treat cancer cells with the desired concentration of the rabeprazole derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[4]

Signaling Pathway: Rabeprazole's Anticancer Mechanism

Rabeprazole has been shown to exert its anticancer effects in part through the inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, which is crucial for cell proliferation and survival.[5]

Anti-inflammatory Screening of Rabeprazole Derivatives

Recent studies have highlighted the anti-inflammatory properties of rabeprazole, suggesting its potential in treating inflammatory conditions.

Data Presentation: Anti-inflammatory Effects

Rabeprazole has been shown to inhibit cell pyroptosis, a form of inflammatory cell death, in gastric epithelial cells.[6]

| Cell Line | Treatment | Effect |

| BGC823 (Gastric Epithelial) | 10 µM Rabeprazole | Reduced LDH release (indicating decreased pyroptosis) |

Data sourced from a study on rabeprazole's inhibition of pyroptosis.

Experimental Protocols

-

Cell Culture and Treatment: Culture gastric epithelial cells and treat with rabeprazole derivatives at various concentrations.

-

Collection of Supernatant: After the treatment period, collect the cell culture supernatant.

-

LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculation: The amount of LDH released is proportional to the number of lysed cells, indicating the extent of pyroptosis.[6]

Signaling Pathway: Rabeprazole's Anti-inflammatory Mechanism

Rabeprazole's anti-inflammatory effects are linked to its ability to inhibit the NLRP3 inflammasome pathway, which leads to a reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6]

Conclusion

The preliminary biological screening of rabeprazole and its derivatives reveals a promising landscape for future drug development. Beyond its established role as a proton pump inhibitor, rabeprazole exhibits significant antimicrobial, anticancer, and anti-inflammatory activities. The thioether derivative of rabeprazole, in particular, shows enhanced potency in inhibiting H. pylori motility, suggesting that structural modifications to the rabeprazole scaffold can lead to improved biological effects.

The experimental protocols and signaling pathways detailed in this guide provide a solid framework for researchers to systematically evaluate novel rabeprazole derivatives. Further synthesis and screening of a broader range of analogs are warranted to elucidate structure-activity relationships and to identify lead compounds for further preclinical and clinical development in the areas of infectious diseases, oncology, and inflammatory disorders.

References

- 1. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS No. 168167-42-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical with CAS number 168167-42-8, an entity of significant interest in the pharmaceutical industry. Predominantly recognized as a process-related impurity of Rabeprazole and a related substance of Lansoprazole, this compound, herein referred to by its IUPAC name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, plays a critical role in the quality control and regulatory compliance of these widely used proton pump inhibitors (PPIs). This document elucidates its chemical identity, physicochemical properties, and its relationship with the parent active pharmaceutical ingredients (APIs). Furthermore, it delves into the available information regarding its synthesis, analytical methodologies for its detection and quantification, and the current understanding of its biological implications, which are largely inferred from its structural similarity to the PPI class of drugs.

Chemical Identification and Physicochemical Properties

2-[[(4--Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is a well-characterized chemical compound. Its identity is established through various nomenclature systems and is supported by a defined set of physicochemical properties.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 168167-42-8 |

| IUPAC Name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |

| Synonyms | 4-Desmethoxypropoxyl-4-chloro Rabeprazole, Rabeprazole EP Impurity H, Lansoprazole EP Impurity F, Rabeprazole USP Related Compound F, Rabeprazole 4-Chloro Analog[1][2][][4] |

| Molecular Formula | C₁₄H₁₂ClN₃OS[4][5] |

| Molecular Weight | 305.78 g/mol [4][5] |

| SMILES | O=S(C1=NC2=CC=CC=C2N1)CC3=NC=CC(Cl)=C3C[] |

| InChI | InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)[4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Tan Solid | [6] |

| Melting Point | 128-130°C | [6] |

| Boiling Point | 564.1±60.0 °C (Predicted) | [6] |

| Density | 1.50±0.1 g/cm³ (Predicted) | [6] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |

Context in Pharmaceutical Manufacturing: A Process-Related Impurity

The primary context for the study of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is its emergence as an impurity during the synthesis of Rabeprazole.[7][8] The presence of impurities in active pharmaceutical ingredients is a critical quality attribute that is closely monitored and controlled to ensure the safety and efficacy of the final drug product. International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2][7]

This chloro-analogue of Rabeprazole is a notable impurity that requires diligent control during the manufacturing process. Its structural similarity to the parent drug underscores the importance of robust analytical methods to differentiate and quantify its presence.

Synthesis and Characterization

While detailed, optimized synthesis protocols for 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole as a primary target are not extensively published, its synthesis is described in the context of preparing reference standards for analytical purposes.[7][8] The general synthetic route mirrors that of Rabeprazole, involving the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole to form a thioether intermediate, followed by oxidation to the sulfoxide.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Thioether Formation: Reaction of 2-(chloromethyl)-4-chloro-3-methylpyridine with 2-mercapto-1H-benzimidazole in the presence of a base to yield 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

-

Oxidation: Controlled oxidation of the resulting thioether using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to afford the target sulfoxide, 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.

Characterization

The structural elucidation and confirmation of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole are achieved through a combination of spectroscopic techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation.[9]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9]

Analytical Methodology

As a known impurity, robust analytical methods are essential for the detection and quantification of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole in bulk Rabeprazole and its pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.[9][10]

Experimental Protocol: HPLC Method for Impurity Profiling

The following is a representative HPLC protocol for the analysis of Rabeprazole and its impurities, including the chloro-analogue.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile and/or methanol).[10]

-

Flow Rate: Typically 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV spectrophotometry at a wavelength of approximately 285 nm.[10]

-

Injection Volume: 20 µL

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities.[10]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Biological Activity and Mechanism of Action (Inferred)

Direct and extensive studies on the biological activity, pharmacology, and toxicology of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole are limited in the public domain. However, based on its structural analogy to Rabeprazole and other proton pump inhibitors, a similar mechanism of action can be inferred.

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the gastric parietal cells.[] The activated form, a sulfenamide, then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[][11]

It is plausible that 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, if administered, would follow a similar activation pathway. However, the presence of the chloro group in place of the methoxypropoxy side chain of Rabeprazole would likely alter its pharmacokinetic and pharmacodynamic properties, including its pKa, rate of activation, and interaction with the proton pump.

One study has noted that this compound can induce natural oxidation in vitro, though the specifics of this finding are not detailed.

Given the lack of specific toxicological data on this impurity, its control to within acceptable limits as per regulatory guidelines is of paramount importance to ensure patient safety. Some studies have performed in silico and in vitro genotoxicity evaluations of other Rabeprazole impurities, highlighting the importance of assessing the potential toxicity of all related substances.[5][6]

Conclusion

2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS No. 168167-42-8) is a well-defined chemical entity whose significance is intrinsically linked to its role as a process-related impurity in the manufacture of Rabeprazole. While its physicochemical properties and analytical detection methods are well-established, a comprehensive understanding of its independent biological activity and toxicological profile remains an area for further investigation. For drug development professionals, the focus remains on the robust control of this and other impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. The information presented in this guide serves as a foundational resource for researchers and scientists working in the fields of pharmaceutical analysis, process chemistry, and drug safety.

References

- 1. Rabeprazole EP Impurity H | 168167-42-8 | SynZeal [synzeal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Analytical Method Development for the Quantification of 4-Desmethoxypropoxyl-4-chloro Rabeprazole using a Stability-Indicating RP-HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Desmethoxypropoxyl-4-chloro Rabeprazole is a known impurity of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This document outlines a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate and quantify this specific impurity from the main Rabeprazole peak and other related substances.

The developed method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method, ensuring that any degradation products do not interfere with the quantification of the specified impurity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is essential for the accurate quantification of this compound. The following conditions are recommended:

Table 1: Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH 6.4), mixed with acetonitrile in a 90:10 (v/v) ratio.[1][2] |

| Mobile Phase B | Acetonitrile and water in a 90:10 (v/v) ratio.[1][2] |

| Gradient Program | A gradient program should be optimized to ensure separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained components. |

| Flow Rate | 1.0 mL/min.[1][2] |

| Detection Wavelength | 280 nm.[1][2] |

| Column Temperature | 30°C. |

| Injection Volume | 20 µL. |

| Diluent | Mobile phase can be used as the diluent.[3] |

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Rabeprazole API or finished product sample in the diluent to achieve a target concentration for analysis.

-

Spiked Sample Solution (for Accuracy): Prepare sample solutions spiked with known amounts of the this compound standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants, is demonstrated by the resolution between the this compound peak and other peaks in the chromatogram. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate specificity.[1][4]

-

Linearity: The linearity of the method is established by analyzing a series of solutions with different concentrations of this compound. The peak areas are then plotted against the respective concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.[3][5]

-